((3-Chloro-4-fluorophenyl)sulfonyl)glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

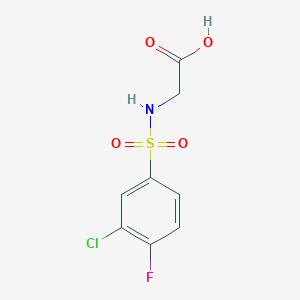

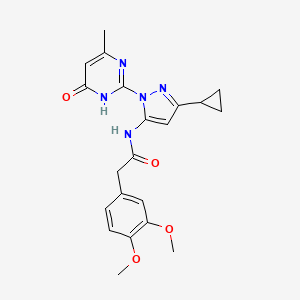

“((3-Chloro-4-fluorophenyl)sulfonyl)glycine” is a biosynthetic derivative of glycine that possesses a sulfonyl group and a fluorine at position 4 and chlorine at position 3 on the phenyl ring. It has a molecular weight of 267.66 . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name of this compound is {[(3-chloro-4-fluorophenyl)sulfonyl]amino}acetic acid . The InChI code is 1S/C8H7ClFNO4S/c9-6-3-5(1-2-7(6)10)16(14,15)11-4-8(12)13/h1-3,11H,4H2,(H,12,13) .Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 267.66 . The IUPAC name is {[(3-chloro-4-fluorophenyl)sulfonyl]amino}acetic acid . The InChI code is 1S/C8H7ClFNO4S/c9-6-3-5(1-2-7(6)10)16(14,15)11-4-8(12)13/h1-3,11H,4H2,(H,12,13) .Applications De Recherche Scientifique

Applications in Agriculture and Biotechnology

- Glyphosate Tolerance in Soybean: A study on the development, identification, and characterization of glyphosate-tolerant soybean line through genetic modification indicates the application of related sulfonyl compounds in creating herbicide-resistant crops. This enables the in-season application of herbicides like glyphosate without damaging the crops, offering new weed control options for farmers (Padgette et al., 1995).

Pharmaceutical and Medicinal Chemistry

- Antitumor and Antimicrobial Agents: Research on sulfonamide drugs binding to the colchicine site of tubulin presents the therapeutic potential of sulfonyl compounds in cancer treatment. These drugs inhibit tubulin polymerization, a process crucial for cell division, highlighting their use as novel antimitotic agents with potential clinical applications (Banerjee et al., 2005).

Environmental and Experimental Botany

- Stress Resistance in Plants: A study on the roles of glycine betaine and proline in improving plant abiotic stress resistance demonstrates how glycine derivatives play a role in enhancing the tolerance of plants to environmental stresses. This research offers insights into genetic engineering and agricultural practices aimed at developing stress-resistant crop varieties (Ashraf & Foolad, 2007).

Analytical Chemistry

- Chromatography and Spectrometry: The use of a fluorosurfactant in micellar electrokinetic capillary chromatography indicates the importance of sulfonyl glycine derivatives in analytical chemistry, particularly in enhancing the efficiency and selectivity of chromatographic analyses. This application is critical in the separation and analysis of complex mixtures (de Ridder et al., 2001).

Propriétés

IUPAC Name |

2-[(3-chloro-4-fluorophenyl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO4S/c9-6-3-5(1-2-7(6)10)16(14,15)11-4-8(12)13/h1-3,11H,4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRPLYVUYSMZDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCC(=O)O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((3-Chloro-4-fluorophenyl)sulfonyl)glycine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-cyclohexyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2962172.png)

![Benzo[d][1,3]dioxol-5-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone](/img/structure/B2962174.png)

![2-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B2962178.png)

![3-Methyl-7-[(4-methylphenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2962179.png)

![8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2962182.png)

![ethyl 4-({5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B2962188.png)

![2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2962194.png)